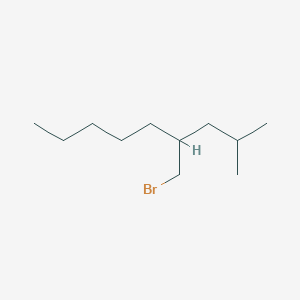
5-Chloro-2-hydrazinylpyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydrazinylpyrimidin-4-ol is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydrazinylpyrimidin-4-ol typically involves the reaction of 5-chloro-2,4-dihydroxypyrimidine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydrazinylpyrimidin-4-ol can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The hydrazinyl group can be oxidized or reduced under appropriate conditions.
Condensation reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines.
Oxidation: Oxidized derivatives of the hydrazinyl group.
Reduction: Reduced derivatives of the hydrazinyl group.
Condensation: Hydrazones.
Scientific Research Applications
5-Chloro-2-hydrazinylpyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydrazinylpyrimidin-4-ol involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of their function. This interaction can disrupt various biological pathways, making the compound useful in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitropyrimidin-4-ol: Similar structure but with a nitro group instead of a hydrazinyl group.
5-Chloro-2,4,6-trifluoropyrimidine: Contains additional fluorine atoms, making it more reactive in nucleophilic substitution reactions.
Pyrazolo[3,4-d]pyrimidine: A different heterocyclic structure with similar reactivity.
Uniqueness
5-Chloro-2-hydrazinylpyrimidin-4-ol is unique due to its specific combination of a chlorine atom and a hydrazinyl group on the pyrimidine ring
Properties
Molecular Formula |
C4H5ClN4O |
|---|---|
Molecular Weight |
160.56 g/mol |
IUPAC Name |
5-chloro-2-hydrazinyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H5ClN4O/c5-2-1-7-4(9-6)8-3(2)10/h1H,6H2,(H2,7,8,9,10) |
InChI Key |
RPZJEGLDWZHOPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


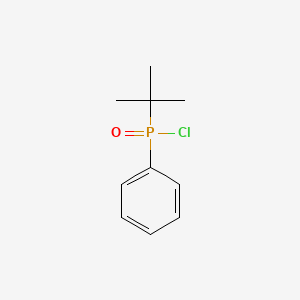
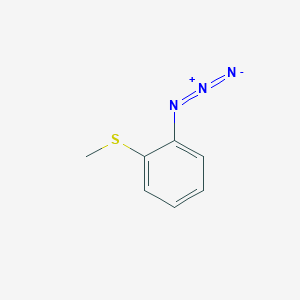

![2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B13565155.png)
![6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid](/img/structure/B13565157.png)
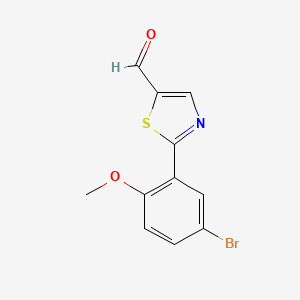
![4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B13565167.png)
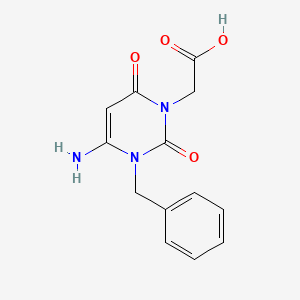
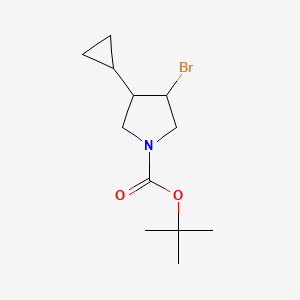
![(3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol](/img/structure/B13565195.png)
![rac-N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]benzamide](/img/structure/B13565198.png)
![5-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B13565200.png)
![1,6-Diazaspiro[3.4]octan-5-onehydrochloride](/img/structure/B13565202.png)
